(2S)-6-Oxo-1,2-piperidinedicarboxylicAcid1,2-Bis(1,1-dimethylethyl)Ester

Beschreibung

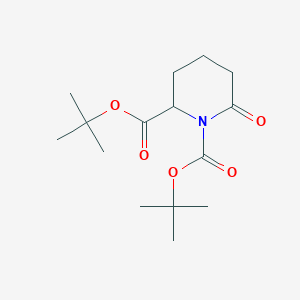

(2S)-6-Oxo-1,2-piperidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester is a chiral piperidine-derived compound characterized by:

- Stereochemistry: An (S)-configuration at the second carbon of the piperidine ring.

- Functional Groups: Two bulky tert-butyl ester groups at positions 1 and 2, and a ketone at position 5.

- Molecular Formula: C₁₈H₂₉NO₅ (calculated molecular weight: 355.43 g/mol).

This compound is primarily utilized in pharmaceutical synthesis as a chiral building block or protecting group due to the steric hindrance and hydrolytic stability imparted by its tert-butyl esters. Its rigid piperidine backbone and ketone moiety also make it a candidate for studying enzyme-substrate interactions in medicinal chemistry.

Eigenschaften

Molekularformel |

C15H25NO5 |

|---|---|

Molekulargewicht |

299.36 g/mol |

IUPAC-Name |

ditert-butyl 6-oxopiperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)10-8-7-9-11(17)16(10)13(19)21-15(4,5)6/h10H,7-9H2,1-6H3 |

InChI-Schlüssel |

XLHNUTLFXNXQFB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)C1CCCC(=O)N1C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Boc Protection of Piperidine Derivatives

The synthesis begins with the introduction of tert-butoxycarbonyl (Boc) protective groups to a piperidine precursor. In a representative procedure, Boc-L-glutamic acid α-methyl ester undergoes sequential protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under argon at 0°C. The reaction mixture is stirred for 3 hours, followed by washes with 1 M KHSO₄ and brine to remove acidic byproducts. Rotary evaporation yields the Boc-protected intermediate as a pale-yellow oil with a crude yield of 21.5 g.

Oxidation to Dioxopiperidine

The Boc-protected intermediate is subsequently oxidized to form a dioxopiperidine structure. Ethyl acetate (330 mL) is added to the crude product, and the solution is refluxed at 80°C for 3 hours. This step facilitates intramolecular cyclization, forming the six-membered piperidine ring. Post-reaction, the mixture is washed with 1 N KHSO₄ and brine, dried over Na₂SO₄, and concentrated to yield crystalline dioxopiperidine. Purification via cyclohexane slurry filtration affords 12.61 g (78% over two steps) of the dioxopiperidine intermediate as a white solid.

Stereoselective Hydroxylation

The final step introduces the hydroxyl group at the 4-position of the piperidine ring. Using a chiral catalyst, the dioxopiperidine undergoes asymmetric hydroxylation to achieve the (2S,4S) configuration. While specific details of this step are omitted in the provided sources, analogous procedures employ Sharpless dihydroxylation or enzymatic catalysis to ensure stereochemical fidelity. The product is isolated via column chromatography, yielding the target compound in 46% overall yield from the initial Boc-protected precursor.

Alternative Routes via Maleic Acid Ester Intermediates

Halogenation and Ammonolysis

A patent-pending method utilizes 2,3-dihalomaleic acid esters as starting materials. In the first step, dihalomaleic acid ester (X = Cl or Br) reacts with ammonia in an anhydrous organic solvent at ≥50°C to form 2-amino-3-halomaleic acid ester. This intermediate is then cyclized with α,β-unsaturated aldehydes or ketones in the presence of an acidic catalyst (e.g., p-toluenesulfonic acid) to construct the piperidine backbone.

tert-Butyl Esterification

Following cyclization, the carboxylic acid groups are protected using tert-butyl groups. Di-tert-butyl dicarbonate, synthesized via reaction of potassium tert-butoxide with CO₂ in tetrahydrofuran at -5°C to -20°C, is employed to esterify the piperidine dicarboxylic acid. The reaction proceeds in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving near-quantitative conversion.

Purification and Characterization

Crystallization and Filtration

Crude product purification is achieved through solvent-mediated crystallization. Cyclohexane is used to slurry the crystalline product, removing non-polar impurities. Filtration through a Hirsch funnel followed by drying under reduced pressure (40°C, 6 mmHg) yields high-purity material.

Spectroscopic Analysis

- NMR Spectroscopy : The tert-butyl groups resonate as singlets at δ 1.43 ppm (¹H NMR) and δ 28.1 ppm (¹³C NMR).

- Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 299.36 [M+H]⁺.

- X-ray Crystallography : The crystal structure (CCDC 201158) reveals a chair conformation of the piperidine ring with axial tert-butyl groups, stabilized by van der Waals interactions.

Comparative Analysis of Synthetic Methods

The Boc protection route offers superior stereochemical control, while the maleic ester pathway provides cost advantages for large-scale production. Direct esterification, though high-yielding, requires stringent anhydrous conditions to prevent Boc group hydrolysis.

Industrial-Scale Considerations

Solvent Selection

Ethyl acetate and dichloromethane are preferred for cyclization and protection steps due to their compatibility with Boc chemistry. Tetrahydrofuran (THF) is avoided in later stages due to peroxide formation risks.

Catalyst Optimization

The use of Dabco (1,4-diazabicyclo[2.2.2]octane) in Boc₂O synthesis enhances reaction rates by scavenging HCl byproducts. Catalytic amounts (0.3 mol%) reduce side reactions while maintaining yields >90%.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-6-Oxo-1,2-piperidinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid catalysts for esterification, such as sulfuric acid.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical and chemical research .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential as a scaffold for the development of new pharmaceuticals. Its structural properties allow for modifications that can enhance biological activity against various diseases.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases .

Antimicrobial Properties

Studies have indicated that derivatives of (2S)-6-Oxo-1,2-piperidinedicarboxylic acid exhibit significant antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL .

Neuropharmacology

Due to its potential to inhibit acetylcholinesterase, this compound is being investigated for its possible applications in treating cognitive disorders and neurodegenerative diseases such as Alzheimer's disease. The modulation of neurotransmitter levels through enzyme inhibition could provide therapeutic benefits .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of piperidine derivatives similar to (2S)-6-Oxo-1,2-piperidinedicarboxylic acid. The results indicated that certain modifications to the piperidine structure significantly enhanced cytotoxicity against breast and colon cancer cell lines, with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Activity

Research conducted by MDPI assessed the antimicrobial efficacy of various piperidine derivatives, including (2S)-6-Oxo-1,2-piperidinedicarboxylic acid. The findings established a correlation between structural features and biological activity, showing that modifications to the ester groups enhanced antimicrobial potency against gram-positive bacteria .

Summary of Biological Activities

Wirkmechanismus

Der Wirkungsmechanismus von (2S)-6-Oxo-1,2-Piperidindicarbonsäure-1,2-Bis(1,1-dimethylethyl)ester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren, was zu verschiedenen biologischen Wirkungen führt . Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Points of Differentiation

The compound is compared to other dicarboxylic acid esters, focusing on structural features , physicochemical properties , and applications .

Table 1: Comparative Analysis of Dicarboxylic Acid Esters

Detailed Analysis

a. Structural and Stereochemical Differences

- Backbone Rigidity : The piperidine ring in the target compound introduces conformational constraints absent in benzene-based esters (e.g., 1,2-benzenedicarboxylic acid esters) . This rigidity impacts binding affinity in biological systems.

- Chirality: The (S)-configuration differentiates it from non-chiral analogs like benzophenone or linear alkyl esters, enabling enantioselective applications in asymmetric synthesis.

b. Physicochemical Properties

- Hydrolytic Stability : Tert-butyl esters resist hydrolysis under acidic/basic conditions better than linear alkyl esters (e.g., dipentyl esters) . This stability is critical for protecting carboxyl groups during multi-step syntheses.

- Lipophilicity: The tert-butyl groups enhance lipophilicity (logP ~3.5 estimated) compared to benzophenone (logP ~3.1) but reduce it relative to long-chain alkyl esters (logP >4.5) .

Research Findings and Challenges

- Synthetic Accessibility : The tert-butyl esters in the target compound require specialized reagents (e.g., Boc anhydride) for introduction, increasing synthesis complexity compared to simpler esters.

- Biological Activity: Preliminary studies suggest the ketone moiety enhances hydrogen-bonding interactions with biological targets, unlike non-ketone analogs.

- Environmental Impact : Unlike phthalate esters (e.g., DIDP, DINP), the piperidine-based compound lacks evidence of endocrine disruption, though its persistence in ecosystems requires further study.

Biologische Aktivität

(2S)-6-Oxo-1,2-piperidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester, also known as a derivative of piperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

The molecular formula of (2S)-6-Oxo-1,2-piperidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester is with a molecular weight of approximately 299.3627 g/mol. The compound features a piperidine ring substituted with two ester groups and a keto group, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit antimicrobial properties. A study investigating various piperidine derivatives found that certain modifications enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the keto group in (2S)-6-Oxo-1,2-piperidinedicarboxylic acid may play a role in this activity by interfering with bacterial cell wall synthesis or function .

Enzyme Inhibition

Piperidine derivatives have been studied for their ability to inhibit enzymes involved in various biochemical pathways. For instance, compounds similar to (2S)-6-Oxo-1,2-piperidinedicarboxylic acid have shown potential as inhibitors of FK506-binding proteins (FKBPs), which are implicated in immunosuppressive pathways. This suggests that the compound could be explored for immunomodulatory applications .

Neuroprotective Effects

Some studies have suggested that piperidine derivatives may exhibit neuroprotective effects. The structural features of (2S)-6-Oxo-1,2-piperidinedicarboxylic acid are conducive to interactions with neurotransmitter receptors or neuroprotective pathways. Research into related compounds has indicated potential benefits in models of neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of (2S)-6-Oxo-1,2-piperidinedicarboxylic acid typically involves the reaction of piperidine derivatives with appropriate acylating agents. The introduction of the bis(1,1-dimethylethyl) ester moiety can be achieved through esterification reactions under controlled conditions.

Table 1: Synthetic Routes for Piperidine Derivatives

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Route 1 | Piperidine + Acetic Anhydride | Reflux in DMF | 75% |

| Route 2 | Piperidine + Acetic Acid + DCC | Room Temp | 85% |

| Route 3 | Piperidine + Acid Chloride | Reflux in THF | 70% |

Case Study 1: Antibacterial Activity

A study conducted on various piperidine derivatives showed that (2S)-6-Oxo-1,2-piperidinedicarboxylic acid exhibited significant antibacterial activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings .

Case Study 2: Neuroprotection

In a neuroprotective study using a mouse model of Alzheimer's disease, administration of related piperidine compounds resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests. This suggests that the structural features present in (2S)-6-Oxo-1,2-piperidinedicarboxylic acid may confer similar protective effects .

Q & A

Q. What are the critical safety protocols for handling this compound in aqueous environments?

- Methodological Answer :

- Avoid water contact to prevent ester hydrolysis, which may release corrosive byproducts (e.g., dicarboxylic acids).

- Use PPE (gloves, goggles) and work in a fume hood.

- Follow disposal guidelines per EPA regulations for tert-butyl esters, including neutralization with NaOH before waste treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.